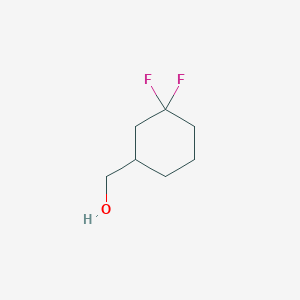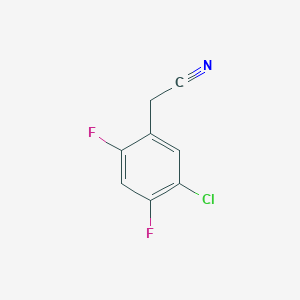
1,4-Dibromo-2-(2-bromophenoxy)benzene
描述
2,2’,5-Tribromodiphenyl ether is a brominated diphenyl ether, a class of compounds known for their use as flame retardants. These compounds are characterized by the presence of bromine atoms attached to the diphenyl ether structure. The molecular formula of 2,2’,5-Tribromodiphenyl ether is C12H7Br3O, and it has a molecular weight of 406.895 g/mol .
作用机制
Target of Action
Similar compounds, such as polybrominated diphenyl ethers (pbdes), have been known to affect hormone levels in the thyroid gland .
Mode of Action
It’s worth noting that pbdes, a class of organobromine compounds used as flame retardants, have been associated with neurotoxicity, immunotoxicity, hepatotoxicity, reproductive toxicity, and carcinogenicity .
Biochemical Pathways
A study on a related compound, 2,2′,4,4′-tetrabrominated diphenyl ether (bde-47), suggests that it transforms via hydroxylation .
Result of Action
Pbdes have been associated with long-term adverse health effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,5-Tribromodiphenyl ether. For instance, PBDEs strongly bind to sediments and soils due to their low water solubility and high lipophilicity . They degrade in the environment by debromination reactions, forming more toxic, lower brominated PBDE congeners .
生化分析
Biochemical Properties
2,2’,5-Tribromodiphenyl ether interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive metabolites, which may cause cellular damage. Additionally, 2,2’,5-Tribromodiphenyl ether can bind to thyroid hormone transport proteins, potentially disrupting normal thyroid hormone function .
Cellular Effects
2,2’,5-Tribromodiphenyl ether has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,2’,5-Tribromodiphenyl ether has been linked to alterations in the expression of genes involved in oxidative stress and inflammation. This compound can also disrupt calcium homeostasis in cells, leading to impaired cellular function .
Molecular Mechanism
The molecular mechanism of 2,2’,5-Tribromodiphenyl ether involves its ability to bind to and inhibit the activity of certain enzymes. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of reactive oxygen species and subsequent oxidative stress. Additionally, 2,2’,5-Tribromodiphenyl ether can interfere with the normal function of thyroid hormone receptors, potentially disrupting endocrine signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,5-Tribromodiphenyl ether can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to 2,2’,5-Tribromodiphenyl ether has been associated with persistent oxidative stress and inflammation in cells. In vitro studies have shown that the compound can accumulate in cells over time, leading to prolonged cellular effects .
Dosage Effects in Animal Models
The effects of 2,2’,5-Tribromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause subtle changes in gene expression and cellular function. At high doses, it can lead to significant toxic effects, including liver damage, neurotoxicity, and reproductive toxicity. Threshold effects have been observed, where certain adverse effects only occur above specific dosage levels .
Metabolic Pathways
2,2’,5-Tribromodiphenyl ether is metabolized primarily by cytochrome P450 enzymes. The metabolic pathways involve the formation of hydroxylated metabolites, which can be further conjugated and excreted from the body. These metabolic processes can influence the overall toxicity of the compound, as some metabolites may be more toxic than the parent compound .
Transport and Distribution
Within cells and tissues, 2,2’,5-Tribromodiphenyl ether is transported and distributed through interactions with transport proteins and lipid membranes. The compound can accumulate in adipose tissue due to its lipophilic nature. It can also cross the blood-brain barrier, leading to potential neurotoxic effects. The distribution of 2,2’,5-Tribromodiphenyl ether within the body can influence its overall toxicity and persistence .
Subcellular Localization
2,2’,5-Tribromodiphenyl ether is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its localization can affect its activity and function, as it may interact with specific enzymes and proteins within these compartments. For example, the compound’s presence in the endoplasmic reticulum can lead to the inhibition of cytochrome P450 enzymes, while its accumulation in mitochondria can cause mitochondrial dysfunction and oxidative stress .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,5-Tribromodiphenyl ether typically involves the bromination of diphenyl ether. This process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule .
Industrial Production Methods: Industrial production of 2,2’,5-Tribromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through various techniques such as recrystallization or distillation to remove any impurities .
化学反应分析
Types of Reactions: 2,2’,5-Tribromodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can remove bromine atoms, resulting in less brominated diphenyl ethers.
Substitution: This reaction involves the replacement of bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated diphenyl ethers.
Reduction: Less brominated diphenyl ethers.
Substitution: Diphenyl ethers with different functional groups replacing the bromine atoms.
科学研究应用
2,2’,5-Tribromodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of brominated flame retardants.
Biology: Research on its biodegradation by microorganisms helps understand its environmental impact.
Medicine: Studies have explored its potential effects on human health, including its role as an endocrine disruptor.
Industry: It is used in the development of flame-retardant materials for electronics, textiles, and plastics
相似化合物的比较
- 2,4,4’-Tribromodiphenyl ether
- 2,2’,4,4’-Tetrabromodiphenyl ether
- 2,2’,4,4’,5-Pentabromodiphenyl ether
Comparison: 2,2’,5-Tribromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other brominated diphenyl ethers, it has distinct properties that make it suitable for specific applications, such as its use in flame retardants and its environmental persistence .
属性
IUPAC Name |
1,4-dibromo-2-(2-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZLXBWRNJAGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC(=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879853 | |
| Record name | BDE-18 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407606-55-7 | |
| Record name | 2,2',5-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407606557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-18 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',5-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0P6H1RD27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1432684.png)




